

"4-(Azepan-1-yl)-4-oxobutanoic acid" molecular structure and weight

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Compound of Interest

Compound Name: 4-(Azepan-1-yl)-4-oxobutanoic acid

Cat. No.: B135145

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In-Depth Technical Guide: 4-(Azepan-1-yl)-4-oxobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure and properties of **4-(Azepan-1-yl)-4-oxobutanoic acid**. Due to the limited availability of published data on this specific molecule, this guide is based on established chemical principles and extrapolated data from related compounds.

Molecular Structure and Properties

4-(Azepan-1-yl)-4-oxobutanoic acid, also systematically named N-succinoylazepane, is a chemical compound characterized by a butanoic acid backbone where one of the terminal carboxylic acid groups has formed an amide linkage with the secondary amine of an azepane ring. The structure combines a seven-membered saturated heterocycle with a four-carbon dicarboxylic acid derivative.

Molecular Formula: $C_{10}H_{17}NO_3$

SMILES: O=C(O)CCC(=O)N1CCCCC1

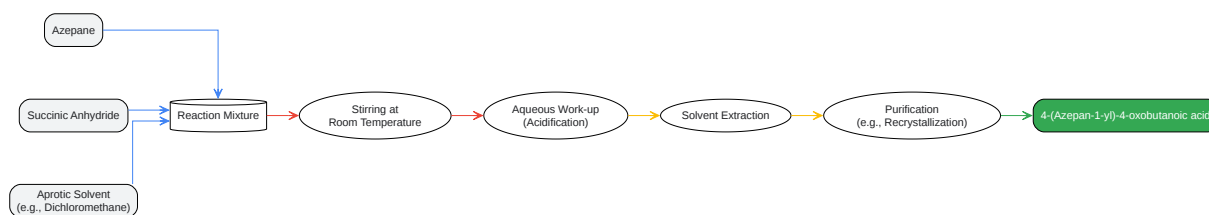
Quantitative Molecular Data

Property	Value	Source
Molecular Weight	199.25 g/mol	Calculated
Monoisotopic Mass	199.120843 Da	Calculated
Hydrogen Bond Donors	1	Calculated
Hydrogen Bond Acceptors	4	Calculated
Rotatable Bonds	3	Calculated

Synthesis Pathway

While specific experimental protocols for the synthesis of **4-(Azepan-1-yl)-4-oxobutanoic acid** are not readily available in published literature, a general and logical synthetic route can be proposed. The most straightforward approach involves the acylation of azepane with succinic anhydride. This reaction is a common method for the formation of N-substituted succinamic acids.

The proposed workflow for this synthesis is outlined in the diagram below.



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